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Compound of Interest

Compound Name: 2-Propyl-1,3-dioxolane

Cat. No.: B1346037

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 2-Propyl-1,3-dioxolane (CAS No. 3390-13-4). The information presented
herein is curated for professionals in research, scientific, and drug development fields, offering
a detailed analysis of its structural features through nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document
includes structured data tables for easy reference, detailed experimental protocols, and a
visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Propyl-1,3-dioxolane.

'H NMR (Proton Nuclear Magnetic Resonance) Data
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
4.83 t 1H 5.0 H-2
3.98 - 3.82 m 4H - H-4, H-5
1.62 p 2H 7.4 H-1'
1.43 h 2H 7.4 H-2'
0.92 t 3H 7.4 H-3'

Solvent: CDCls, Spectrometer Frequency: 90 MHz

2C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (8) ppm Assignment
110.0 C-2

64.9 C-4,C-5

34.0 C-1

17.5 Cc-2

14.1 C-3

Solvent: CDCIs, Spectrometer Frequency: 22.63 MHz

IR (Infrared) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

2960 Strong C-H stretch (alkane)
2870 Strong C-H stretch (alkane)
1460 Medium C-H bend (alkane)
1140 Strong C-O stretch (acetal)
1040 Strong C-O stretch (acetal)

Sample Preparation: Neat

Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
115 10 [M-H]*

87 35 [M-C2Hs]*

73 100 [M-CsHs]*

45 50 [C2Hs0]*

43 80 [CsH7]*

lonization Method: Electron lonization (El)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a 90 MHz spectrometer.

o Sample Preparation: A small amount of 2-Propyl-1,3-dioxolane was dissolved in deuterated

chloroform (CDCls) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
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* 'H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of
scans to achieve a good signal-to-noise ratio. The spectral width was set to encompass all
proton signals.

e 13C NMR Acquisition: The carbon-13 NMR spectrum was obtained using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A
sufficient number of scans and a suitable relaxation delay were used to ensure accurate
signal detection.

o Data Processing: The raw data was Fourier transformed, and the resulting spectra were
phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.

o Sample Preparation: A drop of neat 2-Propyl-1,3-dioxolane was placed between two
polished sodium chloride (NacCl) plates to form a thin liquid film.

o Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the clean NaCl plates was acquired and automatically
subtracted from the sample spectrum to eliminate atmospheric and instrumental
interferences.

o Data Processing: The resulting transmittance spectrum was converted to absorbance, and
the peak positions were identified.

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer coupled with a gas chromatograph
(GC-MS).

o Sample Introduction: A dilute solution of 2-Propyl-1,3-dioxolane in a volatile organic solvent
was injected into the gas chromatograph. The GC was equipped with a suitable capillary
column to separate the analyte from any impurities.

¢ lonization: As the compound eluted from the GC column, it entered the mass spectrometer's
ion source, where it was subjected to electron ionization (El) at a standard energy of 70 eV.
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+ Mass Analysis: The resulting positively charged fragments were separated based on their
mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

« Detection: The abundance of each fragment was measured by an electron multiplier
detector, and the data was compiled into a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid
organic compound like 2-Propyl-1,3-dioxolane.
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Caption: General workflow for the spectroscopic analysis of 2-Propyl-1,3-dioxolane.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Propyl-1,3-dioxolane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346037#spectroscopic-data-of-2-propyl-1-3-
dioxolane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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